molecular formula C23H20N2O3S B1681189 Sulfinpyrazone CAS No. 57-96-5

Sulfinpyrazone

Cat. No. B1681189
CAS RN: 57-96-5
M. Wt: 404.5 g/mol
InChI Key: MBGGBVCUIVRRBF-UHFFFAOYSA-N
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Description

Sulfinpyrazone is a uricosuric medication used in the treatment of chronic gout (gouty arthritis), which is caused by too much uric acid in the blood . The medicine works by removing the extra uric acid from the body . It is also sometimes used to reduce platelet aggregation by inhibiting degranulation of platelets which reduces the release of ADP and thromboxane .


Molecular Structure Analysis

Sulfinpyrazone has a molecular formula of C23H20N2O3S and a molar mass of 404.48 g/mol . The IUPAC name for Sulfinpyrazone is 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]pyrazolidine-3,5-dione .


Physical And Chemical Properties Analysis

Sulfinpyrazone has a density of 1.4±0.1 g/cm3, a boiling point of 590.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 88.1±3.0 kJ/mol and a flash point of 311.1±27.9 °C .

Scientific Research Applications

Pharmacological Properties and Therapeutic Use

Sulfinpyrazone is recognized for its potent uricosuric effect but has gained attention for its role as a platelet inhibitor and antithrombotic agent. It exhibits efficacy in reducing the incidence of transient ischemic attacks, thromboembolism, recurrent venous thrombosis, arteriovenous shunt thrombosis, and sudden cardiac death post-myocardial infarction. Interestingly, it has not shown effectiveness in preventing stroke or death in patients with cerebrovascular disease with a history of cerebral or retinal ischemic attacks. The drug demonstrates significant antiarrhythmic effects in animal models and promotes fibrinolytic activity, suggesting a broad spectrum of cardiovascular protective actions (Margulies, White, & Sherry, 1980).

Endothelial Protection

Sulfinpyrazone has been investigated for its protective effects against endothelial injury induced by homocysteine, particularly in arteriosclerosis development. In a study involving baboons, the administration of Sulfinpyrazone resulted in a significant reduction in the extent of aortic endothelial injury and normalization of platelet survival and turnover measurements. These findings indicate that Sulfinpyrazone could indirectly protect endothelial cells from injury, contributing to its therapeutic potential in vascular diseases (Harker, Harlan, & Ross, 1983).

Antithrombotic Applications

Research has demonstrated Sulfinpyrazone's effectiveness in preventing arteriovenous shunt thrombosis, making it valuable in chronic hemodialysis patients. A study highlighted its capacity to significantly reduce the incidence of thrombosis in arteriovenous shunts over a 12-month period, with minimal side effects even in geriatric patients and those with severe renal disease (Kaegi, Pineo, Shimizu, Trivedi, Hirsh, & Gent, 1975).

Free Radical Scavenging Properties

An in vitro study has unveiled Sulfinpyrazone's capability to scavenge oxygen free radicals, suggesting its potential role in reducing oxidative stress. This property may contribute to its pharmacological actions, offering a new avenue for therapeutic applications beyond its established uses (Yang, Huang, Lee, & Lu, 2002).

Safety And Hazards

Sulfinpyrazone is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGGBVCUIVRRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
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DSSTOX Substance ID

DTXSID0023618
Record name Sulfinpyrazone
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Molecular Weight

404.5 g/mol
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Physical Description

Solid
Record name Sulfinpyrazone
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Solubility

>60.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ETHYL ACETATE, CHLOROFORM, SLIGHTLY SOL IN WATER, ALC, ETHER, MINERAL OILS, SLIGHTLY SOL IN FATS, 1 G SOL IN 10 ML ACETONE & 10 ML 0.5 N NAOH, For more Solubility (Complete) data for SULFINPYRAZONE (6 total), please visit the HSDB record page., 3.23e-01 g/L
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Mechanism of Action

Sulfinpyrazone is an oral uricosuric agent (pyrazolone derivative) used to treat chronic or intermittent gouty arthritis. Sulfinpyrazone competitively inhibits the reabsorption of uric acid at the proximal convoluted tubule, thereby facilitating urinary excretion of uric acid and decreasing plasma urate concentrations. This is likely done through inhibition of the urate anion transporter (hURAT1) as well as the human organic anion transporter 4 (hOAT4). Sulfinpyrazone is not intended for the treatment of acute attacks because it lacks therapeutically useful analgesic and anti-inflammatory effects. Sulfinpyrazone and its sulfide metabolite possess COX inhibitory effects. Sulfinpyrazone has also been shown to be a UDP-glucuronsyltransferase inhibitor and a very potent CYP2C9 inhibitor. Sulfinpyrazone is also known to be a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor as well as an inhibitor of several multridrug resistance proteins (MRPs)., ...IN SUFFICIENT DOSAGE IS POTENT INHIBITOR OF RENAL TUBULAR REABSORPTION OF URIC ACID. ...SMALL DOSES MAY REDUCE EXCRETION...PRESUMABLY BY INHIBITING SECRETORY BUT NOT REABSORPTIVE TRANSPORT. BY COMPETITIVE INHIBITION...REDUCES RENAL TUBULAR SECRETION OF OTHER ORG ANIONS...AS PAH /PARA-AMINOHIPPURIC/ & SALICYLIC ACID.
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Product Name

Sulfinpyrazone

Color/Form

WHITE TO OFF-WHITE

CAS RN

57-96-5
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Melting Point

136-137 °C, MELTING POINT: 130-133 °C /D-FORM, L-FORM/, 136 - 137 °C
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Synthesis routes and methods I

Procedure details

Oxidation of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with the above solution of Caro's acid gives 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione. With respect to 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, about 1.0 to 2.0 molar equivalents, preferably 1.3 to 1.5 molar equivalents, of Caro's acid is required. These amounts of Caro's acid are based upon the potassium persulfate used to make up the Caro's acid. When performing the oxidation, a solvent is used to dissolve the starting material, 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione. Suitable solvents are inert water miscible solvents; for example, lower alkanols containing up to four carbon atoms and lower alkanoic acids containing two to four carbon atoms, or mixtures thereof. A useful solvent is acetic acid which can be used in amounts ranging from about 100 to 200 molar equivalents of acetic acid with respect to the starting material. The starting material is first dissolved in the glacial acetic acid and then the Caro's acid is added. The solution of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, aqueous Caro's acid and acetic acid is allowed to react until the oxidation is complete and 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione is formed. Usually, the solution is maintained at about 0° to 30° C., preferably 5° to 25° C., for about 10 to 30 hours. From the solution, 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl] -3,5-pyrazolidinedione is isolated in a conventional manner, for example, decomposition of excess Caro's acid, extraction and crystallization.
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Synthesis routes and methods II

Procedure details

Herein is described a process for oxidizing 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with peroxymonosulfuric acid to obtain 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Sulfinpyrazone

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